CID 91886316

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Woods alloy, also known as Lipowitz’s alloy, is a low-melting-point metal alloy composed of bismuth, lead, tin, and cadmium. It was invented by Barnabas Wood in 1860 and is known for its eutectic properties, meaning it has a single melting point rather than a range. The alloy melts at approximately 70°C (158°F), making it useful for various applications, including soldering, custom metal parts, and medical radiation treatment .

準備方法

Woods alloy is typically prepared by melting and mixing its constituent metals in the correct proportions. The synthetic route involves heating bismuth, lead, tin, and cadmium until they reach their melting points and then combining them to form a homogeneous mixture. The reaction conditions require careful temperature control to ensure the metals do not oxidize or react undesirably. Industrial production methods often involve large-scale melting and casting processes to produce the alloy in various forms, such as sticks, granules, or custom shapes .

化学反応の分析

Woods alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation reactions if exposed to air at high temperatures. The alloy does not typically undergo reduction or substitution reactions under normal conditions. Common reagents and conditions used in reactions involving Woods alloy include fluxes to prevent oxidation during melting and casting. The major products formed from these reactions are typically the alloy itself in various shapes and forms .

科学的研究の応用

Woods alloy has a wide range of scientific research applications:

Chemistry: Used as a heat-transfer medium in hot baths for chemical reactions requiring precise temperature control.

Biology: Employed in making custom-shaped apertures and blocks for medical radiation treatment, such as electron-beam cutouts and lung blocks.

Medicine: Utilized in creating casts of keys and other objects for duplication purposes.

Industry: Applied in soldering, making custom metal parts, and as a filler material in automatic sprinkler systems

作用機序

The mechanism by which Woods alloy exerts its effects is primarily physical. Its low melting point allows it to transition from solid to liquid at relatively low temperatures, making it ideal for applications requiring precise melting and solidification. The molecular targets and pathways involved are related to its ability to flow and fill molds or gaps when in a liquid state, and then solidify to form a stable structure .

類似化合物との比較

Woods alloy is unique due to its specific composition and low melting point. Similar compounds include:

Rose’s metal: Melts at 98°C (208°F) and contains bismuth, lead, and tin.

Field’s metal: Melts at 62°C (144°F) and contains bismuth, indium, and tin.

Cerrolow alloys: Various melting points and compositions, often including bismuth, lead, tin, and indium.

Compared to these alloys, Woods alloy has a lower melting point and a specific combination of metals that give it unique properties, such as good fluidity and low surface tension .

特性

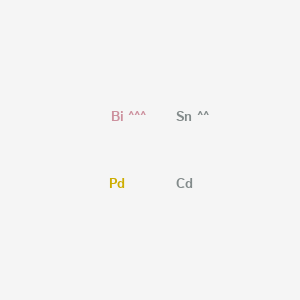

分子式 |

BiCdPdSn |

|---|---|

分子量 |

546.52 g/mol |

InChI |

InChI=1S/Bi.Cd.Pd.Sn |

InChIキー |

JQASSMVBQCYMNK-UHFFFAOYSA-N |

正規SMILES |

[Pd].[Cd].[Sn].[Bi] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

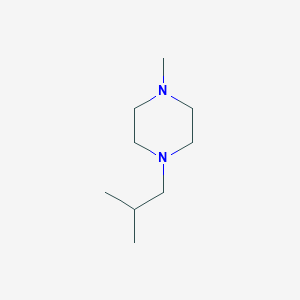

![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)

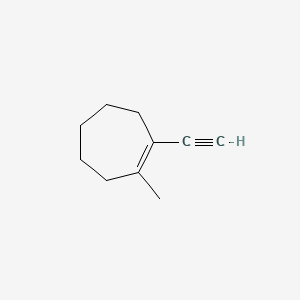

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)

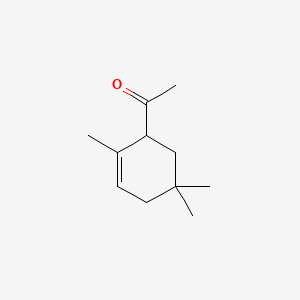

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

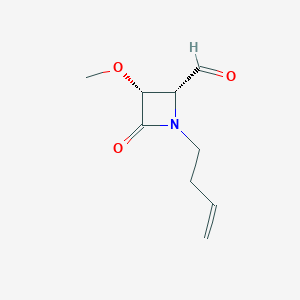

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)